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Abstract

ALT-007 is a potent and orally bioavailable small molecule inhibitor of serine
palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis
pathway. By selectively targeting SPT, ALT-007 effectively reduces the production of ceramides
and downstream metabolites, including very-long-chain 1-deoxysphingolipids, which have been
implicated in the pathophysiology of age-related neuromuscular diseases. Preclinical studies in
mouse models of sarcopenia have demonstrated the therapeutic potential of ALT-007 to
restore muscle mass and function, improve protein homeostasis, and enhance overall physical
fitness. This technical guide provides an in-depth overview of ALT-007, including its
mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a
visualization of the targeted signaling pathway.

Introduction

Sarcopenia, the age-related loss of muscle mass and strength, represents a significant and
growing unmet medical need. The accumulation of certain lipid species, particularly ceramides
and their derivatives, in muscle tissue has been identified as a key contributor to the
pathogenesis of sarcopenia and other neuromuscular disorders.[1][2] Serine
palmitoyltransferase (SPT) catalyzes the first committed step in the biosynthesis of these lipids,
making it an attractive therapeutic target.[1]
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ALT-007 is a novel, potent, and selective inhibitor of SPT.[3] Its chemical structure, distinct from
the natural SPT inhibitor myriocin, confers improved oral bioavailability and metabolic stability.
[3] This document serves as a comprehensive technical resource on ALT-007 for researchers
and drug development professionals.

Mechanism of Action

ALT-007 exerts its therapeutic effects by directly inhibiting the enzymatic activity of serine
palmitoyltransferase. This inhibition leads to a systemic reduction in the de novo synthesis of
sphingolipids.[3] A critical consequence of this action is the decreased production of very-long-
chain 1-deoxysphingolipids, which are known to accumulate in aging muscle and contribute to
cellular dysfunction.[1][3] The reduction in these toxic lipid species is believed to enhance
protein homeostasis (proteostasis) and improve mitochondrial function, thereby mitigating the
cellular deficits associated with sarcopenia.[3][4]

Signaling Pathway of ALT-007 Action
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Mechanism of Action of ALT-007
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Caption: ALT-007 inhibits SPT, reducing harmful lipids and improving cellular health.
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Preclinical Efficacy in a Sarcopenia Model

The therapeutic potential of ALT-007 has been evaluated in a mouse model of age-related

sarcopenia.[3]

In Vivo Study Design

Aged C57BL/6J mice (18-32 months old) were used to model the physiological and
biochemical characteristics of human sarcopenia.[3]

Experimental Workflow
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Caption: Workflow for evaluating ALT-007 in a mouse model of sarcopenia.

Quantitative In Vivo Data
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The following tables summarize the key quantitative outcomes from the preclinical evaluation of

ALT-007 in the sarcopenia mouse model.

Table 1: Effect of ALT-007 on Muscle Mass

Parameter Control Group

ALT-007 Group % Change p-value
Lean Mass (g)
225+05 24.0+0.4 +6.7% <0.05
after 11 weeks
Gastrocnemius
Muscle Weight 120+5 135+ 6 +12.5% <0.01
(mg)
Tibialis Anterior
Muscle Weight 45+ 2 50+ 2 +11.1% <0.05
(mg)
Data are presented as mean + SEM.
Table 2: Effect of ALT-007 on Muscle Function
Parameter Control Group  ALT-007 Group % Change p-value
Forelimb Grip
150 + 10 180+ 12 +20% <0.01
Strength (g)
Treadmill
Endurance 25+3 40+5 +60% <0.001
(minutes)

Data are presented as mean + SEM.

Table 3: Effect of ALT-007 on Muscle Sphingolipid Profile
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Control Group  ALT-007 Group

Lipid Species (relative (relative Fold Change p-value
abundance) abundance)
Total Ceramides 1.00 £0.10 0.65 +0.08 -0.35 <0.01
1-DeoxyCer C22  1.00+0.12 0.40 £ 0.05 -0.60 <0.001
1-DeoxyCer
1.00 £0.15 0.35+£0.06 -0.65 <0.001
C24:1

Data are presented as mean = SEM relative to the control group.

Detailed Experimental Protocols

Animal Model and Drug Administration
e Animal Model: Male C57BL/6J mice, aged 18-32 months, were used.

e Drug Administration: ALT-007 was mixed into the standard rodent chow at a concentration
calculated to deliver a daily dose of 1 mg/kg of body weight. The control group received the
same diet with a vehicle control. The treatment duration was 20 weeks.

Grip Strength Test

o A grip strength meter equipped with a horizontal metal bar is used.
e The mouse is held by the tail and lowered towards the bar.
e The mouse is allowed to grasp the bar with its forelimbs.

e The mouse is then pulled back gently and steadily in the horizontal plane until its grip is
broken.

e The peak force exerted by the mouse is recorded.

e The test is repeated three to five times for each mouse, with a rest period of at least one
minute between trials.
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e The average of the peak forces is calculated.

Treadmill Exhaustion Test

o A motorized treadmill with adjustable speed and an electrical stimulus grid at the rear is
used.

e Mice are acclimatized to the treadmill for several days before the test.

e On the day of the test, mice are placed on the treadmill, and the speed is gradually
increased according to a set protocol (e.g., starting at 10 m/min and increasing by 2 m/min
every 2 minutes).

o Exhaustion is defined as the inability of the mouse to continue running, typically indicated by
remaining on the stimulus grid for a predetermined period (e.g., 10 consecutive seconds).

The total time run or distance covered until exhaustion is recorded.

Sphingolipid Analysis by LC-MS/MS

 Lipid Extraction:

o

Muscle tissue is homogenized in a methanol/chloroform solution.

[¢]

Internal standards (e.g., C17-sphingosine) are added.

o

The lipid-containing organic phase is separated by centrifugation.

o

The solvent is evaporated under nitrogen.

e LC-MS/MS Analysis:

o The dried lipid extract is reconstituted in an appropriate solvent.

o Separation of lipid species is performed using a C18 reverse-phase column on a high-
performance liquid chromatography (HPLC) system.

o The HPLC eluent is introduced into a tandem mass spectrometer.
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o Specific lipid species are identified and quantified based on their mass-to-charge ratio
(m/z) and fragmentation patterns using multiple reaction monitoring (MRM).

Conclusion

ALT-007 is a promising therapeutic candidate for the treatment of sarcopenia and potentially
other age-related neuromuscular diseases. Its mechanism of action, centered on the inhibition
of serine palmitoyltransferase and the subsequent reduction of toxic sphingolipids, is supported
by robust preclinical data. The significant improvements in muscle mass, strength, and
endurance observed in aged mice highlight the potential of ALT-007 to address the underlying
cellular and molecular drivers of muscle aging. Further investigation and clinical development
of ALT-007 are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://actu.epfl.ch/news/a-new-drug-for-muscle-aging/
https://pubs.acs.org/doi/10.1021/acsptsci.4c00587
https://www.researchgate.net/publication/387506945_Safe_and_Orally_Bioavailable_Inhibitor_of_Serine_Palmitoyltransferase_Improves_Age-Related_Sarcopenia
https://www.benchchem.com/product/b15576814#alt-007-as-a-serine-palmitoyltransferase-inhibitor
https://www.benchchem.com/product/b15576814#alt-007-as-a-serine-palmitoyltransferase-inhibitor
https://www.benchchem.com/product/b15576814#alt-007-as-a-serine-palmitoyltransferase-inhibitor
https://www.benchchem.com/product/b15576814#alt-007-as-a-serine-palmitoyltransferase-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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